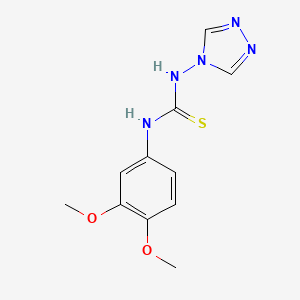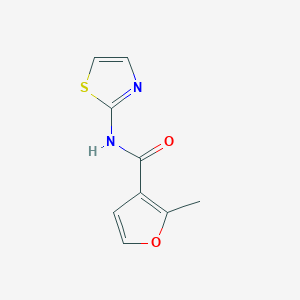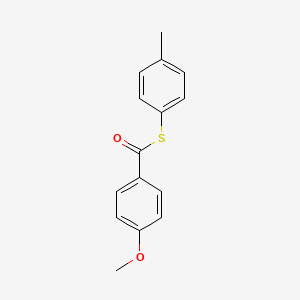
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea, also known as DMTT, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicine and agriculture. DMTT belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea is not fully understood, but it is believed to exert its biological activities through the inhibition of various enzymes and receptors in the body. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound can reduce inflammation and pain in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in the body. For instance, this compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the blood, indicating its anti-inflammatory properties. Additionally, this compound has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), indicating its potential as an antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea is a relatively simple and easy-to-synthesize compound, making it a cost-effective candidate for laboratory experiments. Additionally, this compound exhibits potent biological activities at relatively low concentrations, making it an attractive candidate for various assays and tests. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea. One of the areas of interest is the development of new drugs based on this compound for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Moreover, the potential applications of this compound in the field of agriculture, such as its use as a pesticide or fungicide, warrant further investigation.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea can be synthesized through a simple and efficient method using 3,4-dimethoxyaniline and 4-amino-3-mercapto-1,2,4-triazole as starting materials. The reaction involves the condensation of the two compounds in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to exhibit potent antifungal and antibacterial activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-17-9-4-3-8(5-10(9)18-2)14-11(19)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMORBUZZEXIQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NN2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)





![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)

